molecular formula C37H54N2O2 B1384351 (1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane CAS No. 539834-19-0

(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Cat. No. B1384351
M. Wt: 558.8 g/mol
InChI Key: WDMYJUKMBXUTIA-UHFFFAOYSA-N
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Description

(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C37H54N2O2 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis of Sterically Hindered Phenols

The molecular and crystal structures of compounds incorporating sterically hindered phenols, such as antioxidants with indole and camphor structures, were studied. It was revealed that these phenols do not form hydrogen bonds in the molecules. This insight is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Litvinov et al., 2019).

2. Synthesis and Structural Analysis of Carbocyclic Nucleosides

Research into the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol was conducted. These nucleosides are of interest due to their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents (Hřebabecký et al., 2006).

3. Enantioselective Synthesis for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds based on the rigid bicyclo[2.2.1]heptane scaffold was explored for their potential use in asymmetric catalysis. Such compounds are valuable for producing chiral molecules, which are crucial in the development of drugs and other bioactive molecules (Berkessel et al., 2004).

Synthesis and Characterization of Novel Compounds

1. Chiral Ligands in Organic Synthesis

The research focused on synthesizing chiral bicyclo[2.2.1]heptane derivatives and studying their applications as ligands in organic synthesis, particularly in enantioselective reactions. These reactions are fundamental for creating chiral molecules, which are essential in various industries, including pharmaceuticals and agrochemicals (Sun et al., 2021).

2. Enzyme-Catalyzed Reactions and Organic Synthesis

Studies in this area involved enzyme-catalyzed reactions for the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones and their subsequent use in organic synthesis. Such compounds are crucial as intermediates in synthesizing complex organic molecules (Naemura et al., 1993).

properties

IUPAC Name

2,4-ditert-butyl-6-[[5-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-bicyclo[2.2.1]heptanyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O2/c1-34(2,3)26-14-24(32(40)28(18-26)36(7,8)9)20-38-30-16-23-13-22(30)17-31(23)39-21-25-15-27(35(4,5)6)19-29(33(25)41)37(10,11)12/h14-15,18-23,30-31,40-41H,13,16-17H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYJUKMBXUTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CC3CC2CC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 3
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 4
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 5
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 6
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Citations

For This Compound
1
Citations
T Kan, T Fukuyama - Citeseer
Nitrogen-containing compounds are important chemical entities, many of which show unique bioactivity. In view of this their efficient synthesis is an important issue in the development …
Number of citations: 3 citeseerx.ist.psu.edu

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